5-Methyl-5H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
105942-37-8 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
InChI Key |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
Canonical SMILES |
CN1C=CC2=NC=NC2=C1 |
Synonyms |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 5h Imidazo 4,5 C Pyridine and Analogues
Classical Cyclization Approaches to the Imidazo[4,5-c]pyridine Ring System
Traditional methods for constructing the imidazo[4,5-c]pyridine skeleton often rely on condensation and dehydration reactions. nih.gov These approaches typically involve the reaction of a diaminopyridine with a carboxylic acid derivative or an aldehyde. nih.govjscimedcentral.com
Condensation Reactions of Diaminopyridines with Carboxylic Acid Derivatives
A prevalent strategy for synthesizing the imidazo[4,5-c]pyridine ring system is the condensation of a diaminopyridine with a carboxylic acid or its derivatives, such as nitriles, amidates, or orthoesters. nih.gov This reaction is typically performed under harsh conditions, often requiring high temperatures and strongly acidic or dehydrating agents. nih.gov
The synthesis of imidazo[4,5-c]pyridines commonly starts from 3,4-diaminopyridine (B372788). nih.govjscimedcentral.comnih.govchemicalbook.com This precursor provides the necessary nitrogen atoms and the pyridine (B92270) ring structure for the subsequent cyclization to form the fused imidazole (B134444) ring. For instance, reacting 3,4-diaminopyridine with various carboxylic acids or their equivalents leads to the formation of 2-substituted imidazo[4,5-c]pyridines. nih.gov The reaction can also be carried out in a stepwise manner, proceeding through an intermediate amide. nih.gov
Polyphosphoric acid (PPA) is a powerful dehydrating agent frequently used to facilitate the cyclization of acids onto aromatic rings, including the synthesis of heterocyclic compounds. researchgate.netbeilstein-journals.org In the context of imidazo[4,5-c]pyridine synthesis, PPA can be used to promote the condensation reaction between 3,4-diaminopyridine and carboxylic acids by removing the water molecule formed during the reaction, thus driving the equilibrium towards the formation of the cyclized product. researchgate.net While specific examples for 5-methyl-5H-imidazo[4,5-c]pyridine are not detailed in the provided results, the general utility of PPA in similar cyclizations is well-established. researchgate.netbeilstein-journals.org
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. rsc.orgnih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazopyridines. rsc.orgnih.govmdpi.com Microwave irradiation can significantly reduce reaction times for the condensation of diaminopyridines with other reactants. For example, a one-pot sequential route to pyrido fused imidazo[4,5-c]quinolines has been developed using microwave assistance, highlighting its potential for efficient synthesis. rsc.org Another study describes a microwave-assisted protocol for synthesizing imidazo[1,2-a]pyrimidine (B1208166) derivatives with moderate to good yields. nih.gov These examples suggest that microwave-assisted protocols can be effectively employed to enhance the synthesis of this compound and its analogues.
Condensation Reactions with Aldehydes
Another classical approach to the imidazo[4,5-c]pyridine core involves the condensation of a diaminopyridine with an aldehyde. nih.govjscimedcentral.com This reaction proceeds through the formation of an intermediate imidazolidine-pyridine, which then requires an oxidative step to be converted to the final aromatic imidazopyridine. nih.gov
Zinc triflate (Zn(OTf)₂) has proven to be a versatile and mild Lewis acid catalyst for a variety of organic transformations, including the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com This method involves the reaction of 3,4-diaminopyridine with various substituted aldehydes in the presence of a catalytic amount of zinc triflate. jscimedcentral.com The reaction proceeds under simple conditions, typically in refluxing methanol, and provides the desired products in good yields, often in analytically pure form. jscimedcentral.com The versatility of this methodology has been demonstrated with a wide range of substituted aryl aldehydes. jscimedcentral.com
Air Oxidative Cyclocondensation Reactions
A prevalent method for the synthesis of the imidazo[4,5-c]pyridine scaffold involves the cyclocondensation of 3,4-diaminopyridine with an appropriate aldehyde. This reaction is believed to proceed through an air oxidative mechanism, where atmospheric oxygen serves as the oxidant to facilitate the final aromatization step to the imidazole ring.
For instance, the synthesis of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine analogues has been achieved by reacting 3,4-diaminopyridine with the sodium metabisulfite (B1197395) adduct of corresponding benzaldehydes. nih.gov This reaction, which forms the core heterocyclic structure, is a key step in producing precursors for further functionalization, such as N-alkylation. While the specific synthesis of this compound via this method would involve the use of acetaldehyde (B116499) or a related C2-synthon, the general principle of condensing 3,4-diaminopyridine with an aldehyde remains a foundational approach. The absence of an added oxidizing agent in such syntheses points towards the role of ambient air in the oxidative cyclization process.
Regioselective N-Alkylation Strategies for Imidazo[4,5-c]pyridine Derivatives
The functionalization of the imidazo[4,5-c]pyridine scaffold through N-alkylation is a critical step in the development of new chemical entities. The regioselectivity of this reaction is a key consideration due to the presence of multiple nitrogen atoms that can potentially be alkylated.
Formation of N5 Regioisomers in the Imidazo[4,5-c]pyridine Series
In the imidazo[4,5-c]pyridine series, N-alkylation predominantly occurs at the N5 position of the pyridine ring. This regioselectivity has been consistently observed in various studies. For example, the alkylation of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene leads to the formation of the N5 regioisomer as the main product. researchgate.net Similarly, the alkylation of a series of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide also results in the preferential formation of N5 regioisomers. nih.gov The structural confirmation of these N5-alkylated products is typically achieved through advanced NMR techniques such as 2D-NOESY and HMBC experiments. nih.govresearchgate.net
Influence of Basic Conditions (e.g., K2CO3 in DMF) on Alkylation Selectivity
The choice of reaction conditions, particularly the base and solvent, plays a crucial role in directing the regioselectivity of the N-alkylation. The use of potassium carbonate (K2CO3) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been established as an effective system for promoting the formation of N5 regioisomers in the imidazo[4,5-c]pyridine series. nih.govresearchgate.net This combination facilitates the deprotonation of the imidazole nitrogen, creating a nucleophilic species that preferentially attacks the alkylating agent at the more accessible and electronically favored N5 position of the pyridine ring. This method has been successfully employed for the synthesis of a variety of N5-alkylated imidazo[4,5-c]pyridine derivatives. nih.govresearchgate.net
The following table summarizes the regioselective N-alkylation of some imidazo[4,5-c]pyridine derivatives.
| Starting Material | Alkylating Agent | Base/Solvent | Major Product | Reference |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3/DMF | N5-regioisomer | researchgate.net |
| 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines | 4-chlorobenzyl bromide | K2CO3/DMF | N5-regioisomers | nih.gov |
| 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines | butyl bromide | K2CO3/DMF | N5-regioisomers | nih.gov |
Advanced Synthetic Techniques for Imidazo[4,5-c]pyridine Scaffolds
To improve the efficiency and environmental footprint of imidazopyridine synthesis, advanced techniques such as tandem reactions and the use of green solvent systems are being explored.
Tandem Reaction Sequences for Efficient Scaffold Construction
A notable example is the one-pot synthesis of imidazo[4,5-b]pyridines, an isomeric scaffold to the [4,5-c] system. This process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by in situ nitro group reduction and subsequent heteroannulation with an aldehyde. researchgate.net This tandem approach, starting from 2-chloro-3-nitropyridine, demonstrates the potential for efficient construction of the imidazopyridine core. While this specific sequence is for the [4,5-b] isomer, the principles of tandem reactions are applicable to the synthesis of the [4,5-c] scaffold, potentially starting from a suitably substituted pyridine derivative.
Environmentally Benign Solvent Systems in Imidazopyridine Synthesis
The use of environmentally benign solvents is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. In the context of imidazopyridine synthesis, research has focused on replacing traditional hazardous solvents with greener alternatives.
The aforementioned tandem synthesis of imidazo[4,5-b]pyridines was successfully carried out in a mixture of water and isopropanol (B130326) (H2O-IPA). researchgate.net This solvent system is not only more environmentally friendly than many conventional organic solvents but also plays an active role in the reaction, particularly in the heteroannulation step. The use of water can facilitate simultaneous activation of both the electrophile and the nucleophile. researchgate.net This approach highlights the potential for developing greener synthetic routes for the broader class of imidazopyridines, including this compound.
Structural Characterization and Spectroscopic Analysis in Research
Vibrational Spectroscopy for Molecular Structure and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational arrangements of imidazo[4,5-c]pyridine derivatives.
Infrared (IR) Spectroscopy Investigations
IR spectroscopy is instrumental in identifying the functional groups and vibrational modes of a molecule. For derivatives of imidazo[4,5-c]pyridine, characteristic IR absorption bands are observed. For instance, in a study of 7-amino-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, a related heterocyclic system, distinct peaks were noted. The N-H stretching vibration appears around 3257 cm⁻¹, while C-H aromatic stretching is observed near 3067 cm⁻¹. Other significant absorptions include C=N stretching at 1593 cm⁻¹ and C-F stretching vibrations between 1246 and 1140 cm⁻¹. mdpi.com These spectral signatures are vital for confirming the presence of specific functional groups within the molecular structure.
Raman Spectroscopy Studies and Normal Mode Assignment
Raman spectroscopy complements IR data and is particularly useful for analyzing the vibrational modes of the heterocyclic skeleton. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the normal modes of vibration. nih.gov Studies on the parent compound, 1H-imidazo[4,5-c]pyridine, have identified unique normal modes for the imidazopyridine skeleton, providing a basis for understanding the spectra of its derivatives. nih.gov The combination of experimental Raman data with theoretical calculations allows for a detailed assignment of vibrational frequencies, contributing to a comprehensive understanding of the molecule's structural and electronic properties. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regioisomeric Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Methyl-5H-imidazo[4,5-c]pyridine and its derivatives, including the precise assignment of regioisomers.
Interactive Table: ¹H NMR Data for a Representative Imidazo[4,5-c]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H-7 | 7.78 | d | 5.5 | nih.gov |
| Aromatic H | 7.68-7.27 | m | - | nih.gov |
| H-6 | 6.48 | d | 5.5 | nih.gov |
| CH₂ | 4.95 | s | - | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-c]pyridine ring system are sensitive to their electronic environment. For instance, in 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones, the carbonyl carbon (C-2) resonates at approximately 152-153 ppm. The carbons of the pyridine (B92270) ring and the fused imidazole (B134444) ring appear at distinct chemical shifts, which can be assigned with the help of advanced NMR techniques. nih.govuctm.edunih.gov
Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) for Regioisomeric Differentiation
The synthesis of substituted imidazo[4,5-c]pyridines can often lead to the formation of different regioisomers. 2D-NOESY is a powerful NMR technique used to distinguish between these isomers by identifying protons that are close in space. The observation of a Nuclear Overhauser Effect (NOE) between specific protons confirms their spatial proximity, which can be used to definitively assign the correct regioisomeric structure. For example, in the synthesis of N-substituted imidazo[4,5-c]pyridines, 2D-NOESY experiments have been crucial in confirming the position of the substituent on the heterocyclic core. nih.gov This technique is essential for the unambiguous structural characterization of these complex molecules. amazonaws.comirb.hr
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Structural Confirmation
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional nuclear magnetic resonance (NMR) technique indispensable for deducing the carbon skeleton of organic molecules by identifying long-range correlations between carbon and hydrogen atoms separated by two or three bonds (²JCH and ³JCH). In the context of N-substituted imidazo[4,5-c]pyridines, HMBC is crucial for definitively establishing the site of alkylation.
For this compound, the key HMBC correlation for structural confirmation is between the protons of the N5-methyl group and the carbon atoms of the heterocyclic core. The observation of a cross-peak between the N-methyl protons and the adjacent quaternary carbon (C4) and tertiary carbon (C6) provides unequivocal proof of methylation at the N5 position. This technique is routinely used to distinguish between N5, N1, and N3 regioisomers that can form during synthesis.
| Protons | Correlated Carbons (Expected) | Correlation Type |
| N5-CH₃ | C4 | ³JCH |
| C6 | ³JCH | |
| H2 | C4, C7a | ²JCH, ³JCH |
| H4 | C2, C6, C7a | ³JCH, ²JCH, ³JCH |
| H6 | C4, C7a | ²JCH, ²JCH |
| H7 | C5 (if applicable), C2 |
This table represents expected correlations for structural verification based on standard HMBC principles.
X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation
X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound was not found in the search results, studies on closely related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives establish the methodology and the type of data obtained. nih.govuctm.edu
For instance, the analysis of related heterocyclic compounds involves selecting a suitable single crystal, collecting diffraction data, and refining the structure. uctm.edu The resulting data includes the crystal system, space group, and unit cell dimensions. In a study on new imidazo[4,5-c]pyridine derivatives, single-crystal X-ray diffraction was used to confirm the chemical structures of the synthesized compounds. nih.gov Similarly, the crystal structures of certain N-substituted imidazo[4,5-b]pyridine derivatives have been determined, providing a reference for the expected solid-state conformation of such heterocyclic systems. uctm.edu A computational model of a related compound, 5-((4-bromophenyl)methyl)-2-phenyl-5H-imidazo[4,5-c]pyridine, was used to understand its interaction with biological targets, highlighting the importance of 3D structural data. nih.gov
| Parameter | Example Data (Related Imidazo[1,5-a]pyridinium Salt) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value would be specific to the compound |
| b (Å) | Value would be specific to the compound |
| c (Å) | Value would be specific to the compound |
| β (°) ** | Value would be specific to the compound |
| Volume (ų) ** | Value would be specific to the compound |
| Z | 4 |
Note: Data presented is for a related imidazo[1,5-a]pyridinium salt to illustrate typical crystallographic parameters and is not for this compound. iucr.orgiucr.org The compound crystallizes with two non-equivalent cations in the asymmetric unit. iucr.orgiucr.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for heterocyclic compounds, which typically protonates the molecule to generate a pseudomolecular ion [M+H]⁺.
For this compound, the expected exact mass is approximately 133.06 g/mol . ESI-MS analysis would show a prominent peak at an m/z value corresponding to the protonated molecule ([C₇H₇N₃ + H]⁺), confirming its molecular weight. Studies on various imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives consistently use ESI-MS to verify the mass of the synthesized products. nih.govirb.hrresearchgate.net For example, various substituted imidazo[4,5-c]pyridin-2-one derivatives were characterized by their [M+H]⁺ ions. nih.gov Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion, providing valuable information about the compound's structure and the stability of its heterocyclic rings. mdpi.com
| Compound Derivative | Molecular Formula | Calculated Mass (Da) | Observed [M+H]⁺ (m/z) |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2-one | C₁₈H₁₃ClN₄O | 336.08 | 336.77 |
| 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2-one | C₁₆H₁₇ClN₄O | 316.11 | 317.83 |
| 4-amino-3-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-c]pyridin-2-one | C₁₅H₁₆ClN₅O | 331.10 | 332.93 |
| 4-amino-3-(4-chlorophenyl)-1-(3-bromophenyl)-1H-imidazo[4,5-c]pyridin-2-one | C₁₈H₁₂BrClN₄O | 413.99 | 415.38 |
Note: The data in this table is for related imidazo[4,5-c]pyridin-2-one derivatives to demonstrate the application of ESI-MS. nih.gov
Computational and Theoretical Chemistry Studies of 5 Methyl 5h Imidazo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, it provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. Research on related isomers, such as 4-methyl-imidazo[4,5-c]pyridine and 7-methyl-imidazo[4,5-c]pyridine, frequently employs the B3LYP functional with basis sets like 6-311G(2d,2p) to achieve reliable results. researchgate.net
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the imidazo[4,5-c]pyridine scaffold, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net
Studies on the isomers 4-methyl-imidazo[4,5-c]pyridine (4MIPc) and 7-methyl-imidazo[4,5-c]pyridine (7MIPc) have shown that these molecules adopt an almost planar conformation. researchgate.net The optimized geometry is crucial for understanding how the molecule will fit into a biological receptor. The electronic structure analysis reveals the distribution of electrons within the molecule, which governs its chemical properties and reactivity. In these heterocyclic systems, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are key features, influencing the molecule's ability to form hydrogen bonds, a critical interaction for biological activity. researchgate.net For 5-Methyl-5H-imidazo[4,5-c]pyridine, the methyl group is attached to one of the imidazole nitrogen atoms, which would directly influence the electronic distribution and hydrogen bonding capacity of the imidazole ring compared to its 4-methyl and 7-methyl counterparts where the methyl group is on the pyridine ring.
| Parameter | 4MIPc (Å/°) | 7MIPc (Å/°) |
|---|---|---|
| N1-C2 Bond Length | 1.325 | 1.324 |
| C4-C5 Bond Length | 1.408 | 1.385 |
| C6-N7 Bond Length | 1.376 | 1.381 |
| C2-N3-C4 Bond Angle | 105.1 | 105.2 |
| N5-C6-N7 Bond Angle | 125.6 | 126.3 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive. nih.gov In studies of various imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO is located on the pyridine moiety. nih.gov This separation indicates a potential for intramolecular charge transfer. For this compound, a similar distribution is expected, with the methyl group at the N5 position influencing the energy levels of these orbitals.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -6.014 | -1.578 | 4.436 |
| Compound from Jabri et al. (4) | -5.698 | -2.090 | 3.608 |
| Compound from Jabri et al. (7) | -6.155 | -1.789 | 4.366 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For imidazopyridine systems, MEP maps consistently show the most negative potential located around the nitrogen atoms of the pyridine and imidazole rings, which are not bonded to hydrogen. nih.gov These regions represent the most likely sites for electrophilic attack and for forming hydrogen bonds with biological targets. Conversely, the hydrogen atom attached to the imidazole nitrogen typically shows a strong positive potential, making it a primary hydrogen bond donor site. An MEP analysis of this compound would reveal how the N5-methyl group alters this potential map compared to the parent compound, likely increasing the electron density on the other imidazole nitrogen (N4) and influencing its receptor interaction profile.
Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are used to simulate these spectra and assign specific vibrational modes to the observed experimental bands. This is achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching, bending, or torsion to a particular vibration.
Comprehensive vibrational analyses have been performed on 4-methyl- and 7-methyl-imidazo[4,5-c]pyridine. researchgate.net These studies have successfully assigned the characteristic vibrational modes of the imidazopyridine skeleton, including the N-H and C-H stretching and bending vibrations. The presence of intermolecular N-H···N hydrogen bonds in the crystalline state was confirmed by shifts in the N-H vibrational frequencies compared to the calculated values for a single molecule (monomer). researchgate.net A similar analysis for this compound would be essential for its structural characterization.
| Calculated Frequency (cm-1) | Assignment (PED %) |
|---|---|
| 3676 | ν(N-H) (100) |
| 3123 | ν(C2-H) (99) |
| 1633 | ν(C=N) + ν(C=C) |
| 1498 | Ring stretching + δ(C-H) |
| 933 | Ring breathing |
ν = stretching, δ = in-plane bending
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.
While specific docking studies for this compound are not prominent, the broader class of imidazopyridines has been extensively studied against various enzyme targets. These studies provide valuable insights into the potential interactions of the core scaffold. For example, imidazo[4,5-b]pyridine derivatives have been docked into the active sites of Dihydrofolate Reductase (DHFR) and Aurora A kinase, while imidazo[4,5-c]pyridines have been investigated as inhibitors of GlcN-6-P synthase. nih.govnih.gov
The results of these docking simulations typically highlight key interactions, such as hydrogen bonds between the ligand's nitrogen atoms and amino acid residues (e.g., Asp, Leu, Ser) in the enzyme's active site. nih.gov Pi-pi stacking interactions between the aromatic rings of the ligand and residues like Phe or Tyr are also common. Docking this compound into these or other relevant enzyme active sites would help predict its binding affinity and orientation, guiding the design of more potent and selective inhibitors.
| Compound Class | Enzyme Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Dihydrofolate Reductase (DHFR) | Interactions with key amino acids in the active site. | nih.gov |
| Imidazo[4,5-b]pyridines | Aurora A Kinase | Identified structural requirements for inhibitory activity. | nih.gov |
| Imidazo[4,5-c]pyridines | GlcN-6-P Synthase | Docking results correlated with antimicrobial activity. | N/A* |
| Imidazo[1,2-a]pyridines | MARK4 Protein | Binding affinity analyzed via fluorescence quenching and docking. | nih.gov |
Finding described in text, specific reference for this target not available in provided context.
Mechanistic Insights into Protein-Ligand Interactions
Computational modeling has become an indispensable tool for elucidating the nuanced interactions between small molecules and their protein targets. While specific studies on this compound are limited, research on related imidazo[4,5-c]pyridine derivatives provides a framework for understanding its potential binding mechanisms. For instance, molecular dynamics simulations have been employed to analyze the binding mode of imidazo[4,5-c]pyridin-2-one derivatives with Src family kinases (SFKs), which are implicated in glioblastoma. nih.gov These studies reveal key interactions within the kinase domain, offering a blueprint for how the imidazo[4,5-c]pyridine core can be oriented to achieve potent inhibition. nih.gov
Similarly, in the context of antiviral research, computational methods like Density Functional Theory (DFT) and molecular docking have been used to explore the interactions of imidazo[1,2-a]pyrimidine (B1208166) derivatives with viral proteins. nih.gov These studies highlight the importance of specific structural features for binding affinity and inhibitory activity. nih.gov Such findings suggest that the 5-methyl group of this compound could play a significant role in modulating its interaction with various protein targets, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Correlating Structural Modifications with Biological Target Engagement
The correlation of structural modifications with biological activity is a cornerstone of medicinal chemistry, and computational approaches have greatly accelerated this process. For the imidazo[4,5-c]pyridine scaffold, SAR studies have been instrumental in identifying key structural determinants for target engagement. mdpi.comnih.gov Research on imidazo[4,5-c]pyridine derivatives as corticotropin-releasing factor (CRF) receptor ligands has demonstrated that substitutions on the heterocyclic core can dramatically influence binding affinity. nih.gov
In a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, it was found that the nature of the substituent at the N1 position of the imidazolone (B8795221) ring was critical for inhibitory activity. nih.gov Specifically, aliphatic rings were preferred over aromatic rings or short-chain alkanes. nih.gov While this study focused on a different position, it underscores the sensitivity of the biological activity to substitutions on the imidazo[4,5-c]pyridine framework. The introduction of a methyl group at the 5-position of the pyridine ring in this compound would likely alter the molecule's electronic distribution and steric profile, thereby impacting its interaction with biological targets.
A review of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives highlights their broad therapeutic potential, including antitumor and antiviral activities. mdpi.comnih.gov The SAR data compiled in such reviews provide a valuable resource for predicting the biological effects of novel derivatives like this compound.
| Compound Class | Biological Target | Key SAR Findings |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src family kinases (SFKs) | Aliphatic substituents at the R1 position enhance inhibitory activity compared to aromatic or short-chain alkyl groups. nih.gov |
| Imidazo[4,5-c]pyridine analogues | Corticotropin-releasing factor (CRF) receptors | Substitutions on the core structure significantly affect binding affinity. nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Cytotoxic agents | The nature and position of substituents on the imidazopyridine core are critical for activity against cancer cell lines. nih.gov |
| Imidazo[4,5-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | Large substituents on the benzyl (B1604629) group can reduce antiviral activity. mdpi.com |
Theoretical Insights into Tautomerism and Isomerism of Imidazo[4,5-c]pyridine Skeletons
The tautomeric and isomeric forms of a molecule can have profoundly different chemical and biological properties. Computational chemistry provides a robust framework for investigating the relative stabilities of these forms. For the imidazo[4,5-c]pyridine skeleton, quantum chemical studies have been conducted to determine the predominant tautomer among its possible isomers. gazi.edu.tr
A detailed study using the B3LYP/DFT method with the 6-311++G(d,p) basis set was performed on the four possible tautomers of 1H-imidazo[4,5-c]pyridine. gazi.edu.tr The calculations of optimized geometries and vibrational frequencies helped in identifying the most stable tautomeric form. gazi.edu.tr Furthermore, the study characterized the dimeric forms of the most stable tautomer, revealing the presence of moderately strong N-H···N type hydrogen bonds. gazi.edu.tr Such intermolecular interactions are crucial for understanding the solid-state structure and properties of these compounds.
While this study was on the unsubstituted parent compound, the findings provide a foundational understanding of the tautomeric preferences of the imidazo[4,5-c]pyridine core. The presence of a methyl group at the 5-position in this compound would introduce electronic and steric effects that could influence the relative energies of the different tautomers. Theoretical calculations specific to this methylated derivative would be necessary to definitively establish its preferred tautomeric form in various environments.
| Compound | Computational Method | Key Findings |
| 1H-Imidazo[4,5-c]pyridine | B3LYP/DFT with 6-311++G(d,p) | Determination of the predominant tautomer and characterization of stable homodimers with N-H···N hydrogen bonds. gazi.edu.tr |
| Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-ylcyanide | DFT with PCM model | The CH tautomer was found to be the most stable, and the tautomerization mechanism was investigated. researchgate.net |
Derivatization and Functionalization Strategies for the Imidazo 4,5 C Pyridine Core
Introduction of Methyl Substituents at Specific Positions (e.g., C5, N5, C3)
The introduction of methyl groups at specific positions on the imidazo[4,5-c]pyridine ring system is a common strategy to modulate the molecule's properties. Methylation can occur at both carbon and nitrogen atoms of the heterocyclic core.
One synthetic route to achieve C-methylation involves starting with a substituted pyridine (B92270) derivative. For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be synthesized from 5-methyl-3,4-diamino-pyridine by reacting it with formic acid under reflux. nih.gov This method is recommended for preparing derivatives with methyl groups at various positions on the pyridine ring portion of the scaffold. nih.gov The introduction of a methyl group at the C3 position has also been reported to increase biological activity in certain contexts. nih.gov
N-alkylation, including methylation, is a straightforward method for functionalization, typically occurring at the pyridine nitrogen (N5) or one of the imidazole (B134444) nitrogens (N1 or N3). The alkylation of 5H-imidazo[4,5-c]pyridine analogues with reagents like methyl iodide under basic conditions predominantly results in the formation of N5 regioisomers. nih.govmdpi.com The successful attachment of the methyl group is often confirmed by the appearance of a characteristic signal for the methyl protons in 1H NMR spectra. mdpi.com
| Position | Methylation Strategy | Precursor Example | Reagent | Reference |
| C7 | Cyclization of substituted diamine | 5-methyl-3,4-diamino-pyridine | Formic Acid | nih.gov |
| N5 | N-alkylation | 5H-imidazo[4,5-c]pyridine | Methyl Iodide | nih.govmdpi.com |
| N1 | Cyclization of N-methylated diamine | 2-amino-3-methyl-aminopyridine | Phenylacetic Acid | researchgate.net |
Halogenation at Various Ring Positions and its Impact on Reactivity
Halogenation of the imidazo[4,5-c]pyridine core is a critical functionalization step, as the introduced halogen atom serves as a versatile handle for further modifications, most notably in cross-coupling reactions. The position and type of halogen can significantly influence the reactivity of the scaffold.
Studies on the related imidazo[4,5-b]pyridin-2-one core show that chlorination and bromination in acetic acid at elevated temperatures can lead to di-substituted products, such as 5,6-dichloro- or 5,6-dibromo derivatives. researchgate.net Iodination of the same substrates with iodine monochloride (ICl) tends to yield 6-iodo derivatives. researchgate.net The reactivity of these halogenated compounds is demonstrated when chlorination of a 6-iodo derivative results in the replacement of the iodine atom with chlorine. researchgate.net
For other imidazopyridine isomers, such as imidazo[1,2-a]pyridines, regioselective C-3 halogenation is a well-established method. nih.govrsc.org This can be achieved using accessible halogen sources like sodium chlorite (B76162) (NaClO2) or sodium bromite (B1237846) (NaBrO2) in the presence of acetic acid. nih.govrsc.org The resulting 3-chloro or 3-bromo derivatives are key intermediates for building more complex molecules. nih.govrsc.org The introduction of a halogen, such as in 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, creates a reactive site for subsequent diversification reactions. nih.govmdpi.com
| Halogen | Reagent Example | Position(s) Halogenated (on related cores) | Impact on Reactivity | Reference |
| Chlorine | Acetic Acid / Heat | C5, C6 | Provides handle for substitution/coupling | researchgate.net |
| Bromine | Acetic Acid / Heat | C5, C6 | Key intermediate for Suzuki reactions | researchgate.net |
| Iodine | Iodine Monochloride (ICl) | C6 | Can be replaced by other halogens | researchgate.net |
| Chlorine/Bromine | Sodium Chlorite/Bromite | C3 | Enables further functionalization via coupling | nih.govrsc.org |
Incorporation of Amide, Urea (B33335), and Sulfonamide Moieties into Derivatives
The incorporation of amide, urea, and sulfonamide functionalities is a widely used tactic in medicinal chemistry to improve properties such as solubility, hydrogen bonding capacity, and target engagement.
A common method for synthesizing these derivatives involves a two-step process starting from a halogenated imidazopyridine. For example, a chloro-substituted imidazo[1,2-b]pyridazine (B131497) can be reacted with piperazine, which is then subsequently treated with an appropriate alkyl or aryl acid chloride or sulfonyl chloride to yield the final amide or sulfonamide derivative. researchgate.net This reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. researchgate.net
A more direct method for amide synthesis avoids the need for activating agents by using urea as a stable and easy-to-handle nitrogen source. rsc.org This transformation can be catalyzed by low-cost and readily available catalysts like magnesium nitrate (B79036) or imidazole, allowing for the direct conversion of a carboxylic acid-functionalized imidazo[4,5-c]pyridine to its corresponding primary amide. rsc.org
| Functional Group | Synthetic Approach | Key Reagents | Resulting Moiety | Reference |
| Amide | Acylation of an amine | Acid Chloride, Triethylamine | R-CO-NR'R'' | researchgate.net |
| Sulfonamide | Sulfonylation of an amine | Sulfonyl Chloride, Triethylamine | R-SO2-NR'R'' | researchgate.net |
| Amide | Direct amidation of carboxylic acid | Urea, Mg(NO3)2 or Imidazole | R-CO-NH2 | rsc.org |
Alkylation with Diverse Functional Groups (e.g., aryl, heteroaryl, alkyl, aralkyl)
Alkylation introduces a wide range of substituents onto the imidazo[4,5-c]pyridine core, significantly altering its steric and electronic profile. This can be achieved at different nitrogen and carbon atoms, depending on the reaction conditions and the substrate.
N-alkylation is the most common method, often targeting the pyridine nitrogen (N5). The reaction of 5H-imidazo[4,5-c]pyridines with alkylating agents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in DMF leads predominantly to the N5-alkylated regioisomers. nih.gov A specific example is the synthesis of 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine. epa.gov The alkylation of related imidazo[4,5-b]pyridine systems with various halogenated derivatives, including aralkyl groups, also proceeds efficiently, sometimes yielding a mixture of regioisomers. nih.govmdpi.com
C-alkylation is also a valuable strategy for diversification. Efficient methods for the C3–H alkylation of imidazopyridines have been developed using donor-acceptor cyclopropanes under Lewis acid-catalyzed conditions. acs.org Furthermore, a three-component aza-Friedel–Crafts reaction, catalyzed by Yttrium(III) triflate, allows for the C3-alkylation of imidazo[1,2-a]pyridines with a variety of aldehydes and amines, demonstrating broad functional group tolerance. mdpi.comnih.gov
| Alkylating Agent Type | Example Reagent | Position(s) Alkylated | Reaction Type | Reference |
| Alkyl Halide | Butyl Bromide | N5 | N-Alkylation | nih.gov |
| Aralkyl Halide | 4-chlorobenzyl bromide | N5 | N-Alkylation | nih.gov |
| Aralkyl Halide | (4-bromophenyl)methyl bromide | N5 | N-Alkylation | epa.gov |
| Donor-Acceptor Cyclopropane | Aryl DA-cyclopropanes | C3 | C-H Alkylation | acs.org |
| Aldehydes/Amines | Benzaldehydes, Morpholine | C3 | Aza-Friedel–Crafts | mdpi.comnih.gov |
Diversification through Cross-Coupling Reactions (e.g., Suzuki reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and indispensable tools for the derivatization of the imidazo[4,5-c]pyridine scaffold. mdpi.com This reaction creates carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.
The process typically begins with a halogenated imidazo[4,5-c]pyridine, often a bromo- or chloro-derivative. This substrate is then reacted with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate (B84403) (K3PO4). mdpi.com The versatility of the Suzuki reaction is a major advantage, as a vast number of boronic acids are commercially available, and the reaction conditions are generally mild and tolerant of various functional groups. nih.gov
For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) (a precursor to the imidazo[4,5-c]pyridine core) with different arylboronic acids yields a diverse library of novel pyridine derivatives. mdpi.comnih.gov Similarly, halogenated imidazo[1,2-a]pyridines are efficiently transformed into more complex π-systems through Suzuki–Miyaura reactions with phenylboronic acid. nih.govrsc.org This method has been used to introduce both aryl groups and methyl groups onto the heterocyclic core, highlighting its utility in creating diverse structures. researchgate.net
| Halogenated Substrate Example | Coupling Partner (Boronic Acid) | Catalyst/Base System Example | Resulting Structure | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-Aryl-2-methylpyridin-3-amine | mdpi.comnih.gov |
| 6-Bromo-imidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(dppf)Cl2 / K2CO3 | 6-(4-Nitrophenyl)imidazo[4,5-b]pyridine | nih.gov |
| 3-Chloro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd-catalyst | 3-Phenyl-imidazo[1,2-a]pyridine | nih.gov |
| 2-Halo-1-methyl-imidazo[4,5-b]pyridine | Trimethyl boroxine | Palladium catalyst | 2,6-Dimethyl-imidazo[4,5-b]pyridine | researchgate.net |
Mechanistic Investigations of Biological Target Interactions Non Clinical Focus
Enzyme Inhibition Research
Derivatives of the 5-Methyl-5H-imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of several key enzyme families. These studies provide insights into the molecular interactions that underpin their biological activity.
Derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S, a cysteine protease involved in immune responses and various pathologies. nih.govmdpi.com The inhibitory mechanism relies on the nitrile "warhead," which forms a reversible covalent bond with the catalytic Cys25 residue in the S1 pocket of the enzyme. nih.govmdpi.com This interaction is more stable than that observed with some other nitrile-based inhibitors. nih.gov
Structure-activity relationship (SAR) studies have shown that substitutions on the imidazo[4,5-c]pyridine core are crucial for potency and selectivity. For instance, a 6-phenyl group contributes significantly to the binding affinity. nih.gov Further optimization by adjusting the pKa of a basic nitrogen atom in the structure led to compounds with excellent cellular activity while avoiding undesirable accumulation in tissues like the spleen. nih.gov One derivative with an ethoxy group demonstrated high activity with an IC50 of 25 nM for Cathepsin S and maintained good selectivity over the related enzyme, Cathepsin K. researchgate.net
Table 1: Cathepsin S Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Target | IC50 | Selectivity Note |
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogue | Cathepsin S | Potent | Selective against purified enzyme and in human JY cells. nih.gov |
| Derivative with ethoxy group (Compound 33) | Cathepsin S | 25 nM | Good selectivity over Cathepsin K (IC50 8310 nM). researchgate.net |
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair, and their inhibition is a key strategy in cancer therapy. youtube.com Imidazo[4,5-c]pyridine derivatives have been developed as PARP inhibitors. nih.gov One study reported a series of these compounds with moderate to good PARP inhibitory activity. The most potent compound in this series exhibited an IC50 value of 8.6 nM. nih.gov These inhibitors are designed to interfere with the DNA damage repair process in cancer cells, potentially increasing their sensitivity to other chemotherapeutic agents. youtube.comnih.gov
Glucosamine-6-phosphate synthase is an enzyme essential for the biosynthesis of the fungal cell wall, making it a target for antimicrobial agents. mdpi.comnih.gov The imidazo[4,5-c]pyridine scaffold is considered a potential core for new inhibitors of this enzyme. mdpi.comnih.gov Molecular docking studies suggest that derivatives containing halogen atoms exhibit favorable docking energies. nih.gov While direct inhibitory data on this compound itself is limited, the broader class of imidazopyridines and related heterocyclic compounds are actively being investigated as putative inhibitors of this enzyme based on molecular modeling. nih.govtandfonline.comresearchgate.net
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses. nih.govnih.gov A specific derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been identified as a highly potent inhibitor of the Classical Swine Fever Virus (CSFV), a pestivirus. nih.gov This compound acts in a dose-dependent manner, with EC50 values in the low micromolar range. nih.gov
The mechanism of action involves direct targeting of the viral RdRp. nih.gov Studies with drug-resistant viruses revealed a specific mutation (T259S) in the NS5B protein, which encodes the RdRp. nih.gov Molecular docking of BPIP into a model of the related Bovine Viral Diarrhea Virus (BVDV) RdRp suggests that the imidazo[4,5-c]pyridine ring system engages in a stacking interaction with a key phenylalanine residue (F224). The resistance-conferring mutation is thought to negatively impact this critical interaction. nih.gov
Table 2: Antiviral Activity of BPIP against Classical Swine Fever Virus (CSFV)
| CSFV Strain | Antiviral Effect (EC50) |
| Alfort(187) (subgroup 1.1) | 1.6 ± 0.4 µM |
| Wingene (subgroup 2.3) | 0.8 ± 0.2 µM |
The imidazo[4,5-c]pyridine and the isomeric imidazo[4,5-b]pyridine scaffolds are prevalent in the development of kinase inhibitors due to their ability to bind to the ATP-binding site of these enzymes. vietnamjournal.runih.govrjpbr.com
Cyclin-Dependent Kinases (CDKs): New imidazo[4,5-b]pyridine derivatives have shown remarkable inhibitory potential against CDK9, a kinase involved in transcriptional regulation. liverpool.ac.uk The most active compounds had IC50 values ranging from 0.63 to 1.32 µM. liverpool.ac.uk Another study on the related imidazole[1,2-a]pyridine skeleton identified a highly selective CDK9 inhibitor with an IC50 value of 9.22 nM. rsc.org
Bruton's Tyrosine Kinase (BTK): A series of 1,4,6-trisubstituted imidazo[4,5-c]pyridines were designed and synthesized as BTK inhibitors. nih.gov Interestingly, these compounds showed significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers, highlighting the importance of the nitrogen placement in the pyridine (B92270) ring for potent inhibition. nih.gov
Aurora Kinases: The imidazo[4,5-b]pyridine scaffold has been extensively used to develop potent inhibitors of Aurora kinases A, B, and C. nih.govnih.gov Optimization of this scaffold led to compounds with IC50 values in the nanomolar range. nih.govacs.org For example, one derivative inhibited Aurora-A with an IC50 of 0.015 µM and Aurora-B with an IC50 of 0.025 µM. nih.gov Computational modeling and X-ray crystallography have been used to guide the design of these inhibitors, enabling the development of compounds with high selectivity for Aurora-A over Aurora-B by exploiting subtle differences in the ATP-binding pocket. acs.org
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were developed as novel inhibitors of SFKs, such as Src and Fyn, which are implicated in glioblastoma. nih.gov The design strategy involved replacing the pyrazolo[3,4-d]pyrimidine core of a known inhibitor with the imidazo[4,5-c]pyridin-2-one scaffold to interact with the hinge region of the kinase ATP binding site. nih.gov Several compounds showed potent inhibition in the submicromolar range. nih.gov
Table 3: Kinase Inhibitory Activity of Imidazo[4,5-c/b]pyridine Derivatives
| Kinase Target | Scaffold | Potency (IC50) |
| CDK9 | Imidazo[4,5-b]pyridine | 0.63-1.32 µM liverpool.ac.uk |
| BTK | Imidazo[4,5-c]pyridine | Selectively potent nih.gov |
| Aurora-A | Imidazo[4,5-b]pyridine | 0.015 µM nih.gov |
| Aurora-B | Imidazo[4,5-b]pyridine | 0.025 µM nih.gov |
| Src/Fyn | Imidazo[4,5-c]pyridin-2-one | Submicromolar range nih.gov |
Derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov This enzyme is involved in regulating cyclic nucleotide signaling in the brain. The research aimed to improve the oral bioavailability of a previous inhibitor class by using the imidazo[4,5-b]pyridine core. nih.gov X-ray cocrystal structures revealed that the imidazole (B134444) ring of the scaffold is critical for binding affinity. nih.gov The most potent compounds in the series displayed PDE10A IC50 values ranging from 0.8 to 6.7 nM. nih.gov
Receptor Modulation Studies
Investigations into the interaction of the imidazo[4,5-c]pyridine scaffold with various receptors have been a subject of medicinal chemistry research. The following sections detail the findings related to specific receptor systems.
GABAA Receptor Positive Allosteric Modulation
The imidazo[4,5-c]pyridine core structure is present in compounds that interact with the GABA-A receptor. For instance, Bamaluzole, which features the imidazo[4,5-c]pyridine system, was patented as a GABA-A receptor agonist for anticonvulsant purposes. mdpi.comnih.gov Generally, compounds that act as positive allosteric modulators at GABA-A receptors enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative and anticonvulsant effects. nih.govnih.gov However, specific studies detailing the activity of this compound as a positive allosteric modulator of the GABA-A receptor are not prominently available in the reviewed literature. The primary bioactivity discovered for the broader imidazopyridine class was as GABA-A receptor positive allosteric modulators. mdpi.comnih.gov
Angiotensin II Receptor Antagonism Mechanisms
The imidazo[4,5-c]pyridine nucleus has been utilized as a scaffold for the development of non-peptide angiotensin II (AII) receptor antagonists. These antagonists function by blocking the angiotensin type I (AT1) receptor, which prevents the vasoconstrictive and blood pressure-raising effects of AII. mdpi.com
Research has led to the synthesis of novel series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives that demonstrate high affinity for the AII receptor in the nanomolar range. nih.govmedchemexpress.com In these series, structure-activity relationship (SAR) studies revealed that substitutions at the N-5 position significantly modulate the antagonistic activity. For example, replacing the N-5 hydrogen with groups like benzyl (B1604629), acetic acid esters, or acetamides led to derivatives with in vitro potencies comparable or superior to losartan. nih.gov While these findings establish the importance of the N-5 position for this particular biological activity, specific mechanistic data for a simple 5-methyl substitution on the core 5H-imidazo[4,5-c]pyridine ring in angiotensin II receptor antagonism is not detailed in the available studies.
| Compound Derivative Class | Target Receptor | Mechanism of Action | Key Finding |
|---|---|---|---|
| 2,3,5-Trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines | Angiotensin II (AT1) Receptor | Competitive Antagonism | Substitution at the N-5 position with various groups modulates activity, yielding potencies in the nanomolar range. nih.gov |
| Imidazo[4,5-b]pyridine-based antagonists | Angiotensin II (AT1) Receptor | Competitive Antagonism | Demonstrated potent, orally active antihypertensive properties in preclinical models. nih.govacs.org |
Interactions with Nucleic Acids and Proteins
The structural analogy of the imidazo[4,5-c]pyridine core to natural purines is a cornerstone of its design and application in medicinal chemistry, driving its interaction with various biological macromolecules.
Investigation of Purine (B94841) Bioisosterism and Macromolecular Binding Affinity
The imidazo[4,5-c]pyridine ring system is a well-recognized bioisostere of purine. mdpi.comnih.gov This means it has a similar size, shape, and electron distribution, allowing it to mimic purines and interact with their corresponding biological targets, such as kinases and polymerases. nih.govnih.govestranky.sk This principle of bioisosterism is a rational approach in drug design to enhance activity, selectivity, or pharmacokinetic properties compared to the original purine-based molecule. estranky.sk
This concept has been successfully applied in designing imidazo[4,5-c]pyridine derivatives as inhibitors of various enzymes. For example, by replacing the pyrazolopyrimidine core of a known kinase inhibitor with an imidazo[4,5-c]pyridin-2-one scaffold, researchers developed a new series of potent Src family kinase inhibitors. nih.gov Similarly, other derivatives have been developed as inhibitors of viral RNA-dependent RNA polymerase and poly(ADP-ribose) polymerase (PARP), underscoring the versatility of this scaffold in targeting purine-binding sites. mdpi.comnih.gov
| Target Class | Specific Target Example | Rationale | Resulting Activity |
|---|---|---|---|
| Kinases | Src Family Kinases (SFKs) | Replacement of a pyrazolopyrimidine hinge-binding motif with an imidazo[4,5-c]pyridin-2-one core. nih.gov | Submicromolar inhibition of Src and Fyn kinases. nih.gov |
| Viral Polymerases | Classical Swine Fever Virus (CSFV) RNA-dependent RNA polymerase | Mimicking natural nucleosides required for viral replication. nih.govnih.gov | Potent inhibition of in vitro viral replication. nih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Structural similarity to the adenine (B156593) moiety of NAD+, the natural substrate of PARP. mdpi.com | Moderate to good PARP inhibitory activity. mdpi.com |
In Vitro Mechanistic Assays Beyond Binding Affinity
Beyond simple receptor binding assays, derivatives of the imidazo[4,5-c]pyridine scaffold have been subjected to a variety of functional and mechanistic in vitro assays to elucidate their biological effects. These assays provide deeper insight into the downstream consequences of target interaction.
For instance, imidazo[4,5-c]quinoline derivatives, which share the core imidazole fusion, have been assessed in Toll-Like Receptor (TLR) reporter assays. nih.gov These functional assays measure the activation of specific signaling pathways, such as NF-κB, downstream of receptor activation. nih.gov In one study, a highly potent and selective TLR7 agonist from this class was shown to induce the release of interferon-α (IFNα) from human peripheral blood mononuclear cells (hPBMCs) and cause the upregulation of the co-stimulatory molecule CD86 on antigen-presenting cells, confirming a functional immune-stimulating mechanism. nih.gov
Furthermore, imidazo[4,5-c]pyridine derivatives designed as kinase inhibitors have been evaluated in cell-based antiproliferative assays against various cancer cell lines to confirm that enzyme inhibition translates into a cellular effect. nih.gov Other mechanistic studies have focused on viral replication assays, where compounds are tested for their ability to inhibit virus production in cell culture, with subsequent experiments to pinpoint the specific viral enzyme being targeted, such as the RNA-dependent RNA polymerase. nih.govnih.gov
Q & A
Q. Table 1: CDK2 Inhibitory Activity of Selected Derivatives
| Compound | CDK2 IC50 (nM) | Cell Line Activity (IC50, μM) | Key Modification |
|---|---|---|---|
| 5b | 21 | HL60: 0.12; A549: 0.18 | Pyridin-3-ylmethyl |
| 5c | 45 | HL60: 0.28 | Halogen at C4 |
| 5k | 89 | HCT116: 0.35 | Methoxy group |
| Source: |
Q. Table 2: Computational vs. Experimental Vibrational Frequencies
| Mode | DFT (cm⁻¹) | Experiment (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-N) | 1512 | 1510 | Ring stretch |
| δ(N-H) | 1392 | 1388 | In-plane bend |
| γ(C-H) | 765 | 768 | Out-of-plane |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
